The Discovery and Synthesis of Indaziflam: A Technical Whitepaper
The Discovery and Synthesis of Indaziflam: A Technical Whitepaper
Abstract
Indaziflam is a leading pre-emergent herbicide from the alkylazine chemical class, developed and commercialized by Bayer CropScience. It provides long-lasting, broad-spectrum control of annual grasses and broadleaf weeds at exceptionally low application rates. The primary mechanism of action is the potent inhibition of cellulose biosynthesis, a mode of action for which there is limited weed resistance. This document provides an in-depth technical overview of the discovery, synthesis, and mechanism of action of Indaziflam, intended for a scientific audience. It includes detailed experimental methodologies, tabulated quantitative data, and process diagrams to fully elucidate the core science behind this innovative herbicide.
Discovery and Historical Context
The journey to Indaziflam began with research into 2-amino 6-fluoroalkyl triazine derivatives by the Japanese company Idemitsu Kosan, which led to a patent in 1991.[1] This work produced the herbicide triaziflam, which saw limited commercial success.[1][2] Triaziflam was found to inhibit both photosystem II and cellulose biosynthesis.[2]
Recognizing the potential of the novel cellulose biosynthesis inhibition (CBI) mode of action, scientists at Bayer CropScience initiated an extensive optimization program based on the alkylazine chemical structure.[1][2] This research aimed to enhance herbicidal activity based solely on the CBI mechanism, a pressing need for managing weed resistance.[3] The optimization process led to the identification of Indaziflam (coded as BCS-AA10717), which demonstrated superior and more potent herbicidal properties.[1] Bayer patented the new compound and achieved its first registration for use in the United States in 2010.[1][4] Marketed under brand names like Alion™, Specticle™, and Esplanade™, Indaziflam has become a critical tool in modern weed management.[5][6]
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Triaziflam [label="Triaziflam\n(Idemitsu Kosan, 1991)\nDual Mode of Action (PSII & CBI)", fillcolor="#FBBC05", fontcolor="#202124"]; Optimization [label="Chemical Structure\nOptimization Program\n(Bayer CropScience)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Indaziflam [label="Indaziflam\n(BCS-AA10717)\nPotent & Specific CBI", fillcolor="#34A853", fontcolor="#FFFFFF"];
Triaziflam -> Optimization [label="Lead Compound"]; Optimization -> Indaziflam [label="Discovery of\nSuperior Properties"]; } dot Caption: Logical workflow from the lead compound to the discovery of Indaziflam.
Chemical Synthesis of Indaziflam
The chemical synthesis of Indaziflam, N-[(1R,2S)-2,6-dimethyl-2,3-dihydro-1H-inden-1-yl]-6-(1-fluoroethyl)-1,3,5-triazine-2,4-diamine, is a multi-step process that requires precise stereochemical control to produce the biologically active isomers.[7] The core of the synthesis involves two key fragments: the chiral indanylamine moiety and the fluoroethyl-substituted triazine ring. An efficient technical synthesis has been developed utilizing a novel biguanidine intermediate.[8]
The overall process can be broken down into two major stages:
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Synthesis of the key intermediate, (1R,2S)-2,6-dimethyl-1-aminoindan. [1]
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Formation of the triazine ring to yield Indaziflam. [9]
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} dot Caption: High-level workflow for the chemical synthesis of Indaziflam.
Experimental Protocols
Protocol 1: Synthesis of (1R,2S)-2,6-dimethyl-1-aminoindan Intermediate
This protocol is a composite methodology based on procedures outlined in the scientific and patent literature.[1][3][8][9]
-
Reductive Amination of 2,6-Dimethyl-1-indanone: a. A mixture of four stereoisomers of 2,6-dimethyl-1-aminoindan is first prepared via the palladium-catalyzed reduction of the corresponding 2,6-dimethyl-1-indanone oxime.[2] b. Alternatively, direct reductive amination of the indanone can be performed. The indanone is dissolved in an alcohol solvent (e.g., methanol). An amine source, such as ammonium acetate, and a reducing agent, such as sodium cyanoborohydride, are added.[9] c. The reaction is stirred at room temperature until completion, monitored by TLC or GC-MS. d. The crude product is worked up by removing the solvent, followed by extraction with an organic solvent (e.g., ethyl acetate) and washing with brine. The resulting product is a mixture of cis and trans isomers.
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Isolation of Trans Isomer: a. The mixture of cis and trans aminoindane isomers is enriched in the desired trans isomer. This can be achieved via palladium-catalyzed hydrogenation, which epimerizes the cis isomer to the more stable trans form, or by fractional crystallization of a salt (e.g., acetate salt).[3]
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Chiral Resolution of Trans-2,6-dimethyl-1-aminoindan: a. The racemic mixture of the trans-aminoindan is dissolved in an alcoholic solvent, such as isopropanol.[1] b. An equimolar amount of a chiral resolving agent, R-(-)-Mandelic acid, is added to the solution.[1] c. The mixture is heated until a clear solution is formed and then allowed to cool slowly to room temperature to induce crystallization. d. The precipitated diastereomeric salt of (1R,2S)-2,6-dimethyl-1-aminoindan with R-mandelic acid is collected by filtration. The process can be repeated to achieve high enantiomeric excess (>99% ee).[1] e. The resolved salt is treated with a base (e.g., NaOH solution) to liberate the free amine, which is then extracted into an organic solvent and isolated.
Protocol 2: Synthesis of Indaziflam via Biguanidine Intermediate
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Formation of Biguanidine: a. The enantiomerically pure (1R,2S)-2,6-dimethyl-1-aminoindan is reacted with cyanoguanidine in the presence of an acid (e.g., hydrochloric acid) in a suitable solvent.[6][8] b. The reaction mixture is heated to form the corresponding biguanidine hydrochloride salt. The product precipitates upon cooling and is isolated by filtration.
-
Triazine Ring Closure: a. The isolated biguanidine salt is suspended in a solvent. b. A fluoro ester, such as ethyl 2-fluoropropionate (with an enantiomeric ratio of ~95:5), is added.[9] c. A base (e.g., sodium methoxide) is added, and the mixture is heated to effect the cyclocondensation reaction.[9] d. Upon completion, the reaction is cooled, and the crude Indaziflam product is precipitated by the addition of water. e. The final product is purified by recrystallization from a suitable solvent system (e.g., methanol/water) to yield crystalline Indaziflam.[10]
Mechanism of Action: Cellulose Biosynthesis Inhibition
Indaziflam's herbicidal activity stems from its function as a potent and specific Cellulose Biosynthesis Inhibitor (CBI).[4][8] This mode of action is classified by the Herbicide Resistance Action Committee (HRAC) as Group 29.[4] Cellulose, a polymer of β-1,4-linked glucan chains, is the primary structural component of plant cell walls and is essential for cell division, expansion, and morphogenesis.
Indaziflam targets the Cellulose Synthase Complex (CSC), a multi-protein complex located in the plasma membrane responsible for synthesizing cellulose microfibrils.[11] Specifically, it has been demonstrated that Indaziflam disrupts the function of Cellulose Synthase A (CESA) proteins within the complex.[7][12]
Key effects of Indaziflam at the cellular level include:
-
Reduced CESA Particle Velocity: Live-cell imaging of Arabidopsis plants expressing fluorescently-tagged YFP:CESA6 proteins shows that Indaziflam treatment causes a significant (approx. 65%) reduction in the velocity of CESA complexes moving within the plasma membrane.[7][11] This indicates a direct inhibition of the cellulose polymerization process.
-
Increased CESA Particle Density: Paradoxically, Indaziflam treatment leads to an accumulation of CESA particles at the plasma membrane focal plane.[7][13]
-
Disruption of CESA-Microtubule Colocalization: The normal guidance of CSCs by cortical microtubules is disrupted, leading to disorganized cellulose deposition.[5]
This inhibition of cellulose synthesis leads to macroscopic symptoms in susceptible plants, including severe inhibition of root and shoot growth, radial swelling of cells (due to loss of anisotropic growth), and eventual plant death.[8][11] Unlike other CBIs such as isoxaben, Indaziflam is broadly effective against both monocot and dicot weeds.[12] Notably, plant mutants resistant to isoxaben are not cross-resistant to Indaziflam, indicating a distinct molecular target or binding site within the cellulose synthesis machinery.[11][12]
dot digraph "Indaziflam_MoA" { graph [fontname="Arial", splines=true, overlap=false]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
} dot Caption: Mechanism of action pathway for Indaziflam.
Experimental Protocols
Protocol 3: Cellulose Biosynthesis Inhibition Assay ([¹⁴C]Glc Incorporation)
This assay measures the direct impact of Indaziflam on the rate of cellulose synthesis. The protocol is adapted from Heim et al. (1990) as cited by Brabham et al. (2014).[7]
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Plant Material: Use 3-day-old etiolated dark-grown Arabidopsis seedlings.
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Treatment: Incubate seedlings in a solution containing various concentrations of Indaziflam (e.g., 0, 200, 400 pM) for 1 hour. Include a DMSO mock control.
-
Radiolabeling: Add [¹⁴C]Glucose to the incubation medium and continue incubation for a defined period (e.g., 1-2 hours) to allow for incorporation into newly synthesized cell wall polymers.
-
Cell Wall Extraction: Harvest the seedlings, wash thoroughly to remove external radiolabel, and homogenize.
-
Cellulose Isolation: Treat the crude cell wall extract with a mixture of nitric acid and acetic acid (Updegraff, 1969 method) to digest non-cellulosic polysaccharides.[7] The remaining acid-insoluble fraction is considered crystalline cellulose.
-
Quantification: Wash the insoluble cellulose pellet. Measure the amount of incorporated radioactivity using liquid scintillation spectrometry.
-
Analysis: Compare the counts per minute (CPM) in Indaziflam-treated samples to the mock-treated control to determine the percentage inhibition of cellulose synthesis.
Protocol 4: CESA Particle Motility Assay
This live-cell imaging technique visualizes the effect of Indaziflam on the CSC dynamics in real-time.[5][7]
-
Plant Line: Use a transgenic Arabidopsis line expressing a fluorescently-tagged CESA protein (e.g., YFP:CESA6). For microtubule visualization, a line co-expressing an RFP-tagged tubulin (e.g., RFP:TUA5) can be used.
-
Sample Preparation: Grow seedlings for 3 days in the dark on agar medium. Mount a seedling on a microscope slide with a coverslip in liquid growth medium.
-
Imaging: Use a spinning-disk confocal microscope to acquire time-lapse images of the epidermal cells in the hypocotyl expansion zone. Capture images of the plasma membrane focal plane at a rate of one frame every 2-5 seconds for 3-5 minutes.
-
Treatment: Perfuse the slide with a medium containing Indaziflam (e.g., 500 nM) and a mock control (e.g., 0.01% DMSO). Allow 1-2 hours for the treatment to take effect before post-treatment imaging.
-
Analysis: a. Use image analysis software (e.g., ImageJ) with tracking plugins (e.g., kymograph analysis) to track the movement of individual YFP:CESA6 particles. b. Calculate the velocity (nm/min) for a large population of particles from both control and treated seedlings. c. Quantify the density of particles (number of particles per µm²) at the plasma membrane before and after treatment. d. Compare the mean velocities and densities using appropriate statistical tests.
Quantitative Data Summary
The following tables summarize key quantitative data related to the physicochemical properties and biological activity of Indaziflam.
Table 1: Physicochemical Properties of Indaziflam
| Property | Value | Reference(s) |
|---|---|---|
| IUPAC Name | 2-N-[(1R,2S)-2,6-dimethyl-2,3-dihydro-1H-inden-1-yl]-6-(1-fluoroethyl)-1,3,5-triazine-2,4-diamine | [4] |
| CAS Number | 950782-86-2 | [4] |
| Chemical Formula | C₁₆H₂₀FN₅ | [4] |
| Molar Mass | 301.369 g·mol⁻¹ | [4] |
| Melting Point | 183 °C | [4] |
| Water Solubility | 2.8 mg/L (at 20 °C) | [4] |
| log P (Octanol-Water) | 2.8 | [4] |
| Soil Half-life (Aerobic) | >150 days |[14][15] |
Table 2: Biological and Herbicidal Activity of Indaziflam
| Parameter | Organism/System | Value/Effect | Reference(s) |
|---|---|---|---|
| Cellulose Synthesis Inhibition | Arabidopsis thaliana seedlings | 18% reduction at 200 pM; 51% reduction at 400 pM | [7] |
| CESA6 Particle Velocity | A. thaliana (YFP:CESA6) | Untreated: 336 ± 167 nm/min; Treated: 119 ± 95 nm/min (65% reduction) | [7] |
| CESA6 Particle Density | A. thaliana (YFP:CESA6) | Significant increase in particle density after 2h treatment with 500 nM Indaziflam | [7][13] |
| GR₅₀ (Root Growth) | Poa annua (susceptible) | 448 pM | [11] |
| Effective Application Rate | Turf (Digitaria sp.) | 75 g a.i./ha | [15] |
| Effective Application Rate | Turf (Poa annua, Eleusine indica) | 50 g a.i./ha |[15] |
Conclusion
Indaziflam represents a significant advancement in herbicide technology, born from a targeted chemical optimization program that successfully isolated and enhanced a novel mode of action. Its synthesis, while complex, has been rendered efficient for technical production through the development of a stereoselective route involving a biguanidine intermediate. The mechanism of action, a potent inhibition of the cellulose synthase complex, provides a much-needed tool for managing weed populations, particularly those resistant to other common herbicides. The detailed protocols and quantitative data presented herein offer a comprehensive resource for researchers in agrochemistry, plant biology, and herbicide development.
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